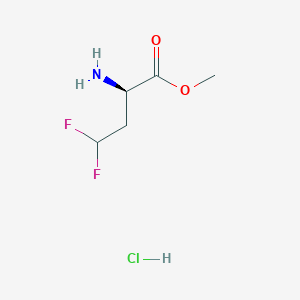![molecular formula C15H16N2O4 B2404148 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide CAS No. 1396687-08-3](/img/structure/B2404148.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide” is a complex organic molecule. The benzo[d][1,3]dioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of such compounds often involves Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . Further transformation into various synthetically important unsymmetrical monoselenides can be achieved by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex. The 1,3-Benzodioxole-5-carboxylic acid, a component of the compound, has a molecular weight of 166.1308 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has shown anticancer activity. For instance, carboxamide containing compounds showed anticancer activity. Both reduced Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are complex due to its structure. The 1,3-Benzodioxole-5-carboxylic acid, a component of the compound, has a molecular weight of 166.1308 .Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with the compound , have garnered attention across various scientific fields due to their simple structure and wide accessibility. These compounds exhibit a unique ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The multivalent nature of BTAs has driven applications in nanotechnology, polymer processing, and biomedical applications, highlighting their potential as versatile, supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry and CNS Acting Drugs
Heterocyclic compounds with functional chemical groups, such as nitrogen (N), sulfur (S), and oxygen (O), form the largest class of organic compounds with potential CNS activity. These compounds have shown a wide range of effects from depression to euphoria and convulsion, with examples including coal tar, pyridostigmine, and quinine. Their diverse activities highlight the potential for the development of novel CNS acting drugs (Saganuwan, 2017).
Synthesis of Biologically Active Compounds
Research on the synthesis of 2-guanidinobenzazoles of biological interest showcases the importance of benzazoles and derivatives in medicinal chemistry. These compounds display a variety of biological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. The review covers chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, underlining the innovative synthetic approaches and pharmacological activities associated with these heterocycles (Rosales-Hernández et al., 2022).
Antineoplastic Agent Development
The discovery and investigation of certain piperidones as candidate antineoplastic agents highlight the last 15 years of research aimed at developing molecules with enhanced cytotoxic properties. These compounds have demonstrated greater tumor-selective toxicity and the ability to modulate multi-drug resistance, acting through mechanisms such as apoptosis induction and mitochondrial function alteration. This review emphasizes the importance of structure-activity relationships and the potential of these molecules as antineoplastic drug candidates (Hossain et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(16-11-2-3-11)10-6-17(7-10)15(19)9-1-4-12-13(5-9)21-8-20-12/h1,4-5,10-11H,2-3,6-8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCIODFZQOPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)


![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)
![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)
![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

